molecular formula C15H10F2N4O B15283102 1-(3,4-difluorophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide

1-(3,4-difluorophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15283102
M. Wt: 300.26 g/mol
InChI Key: FYEDSSPXDAAHSU-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3,4-difluoroaniline with phenyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)ethan-1-one: An aromatic ketone with similar structural features.

    1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: A compound with a triazole ring and difluorophenyl substituents.

Uniqueness

1-(3,4-difluorophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both phenyl and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10F2N4O

Molecular Weight

300.26 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-phenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H10F2N4O/c16-12-7-6-11(8-13(12)17)21-9-18-14(20-21)15(22)19-10-4-2-1-3-5-10/h1-9H,(H,19,22)

InChI Key

FYEDSSPXDAAHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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